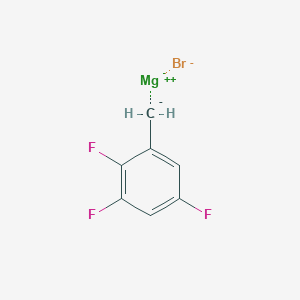
2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. The compound is particularly useful in the formation of complex molecules in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Trifluorobenzylmagnesium bromide is typically prepared by reacting 2,3,5-trifluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium with the bromide compound .
Industrial Production Methods
In an industrial setting, the production of 2,3,5-trifluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and maximize yield. The product is then purified and stored under conditions that prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trifluorobenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with 2,3,5-trifluorobenzylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent. Solvents like 2-methyltetrahydrofuran are preferred due to their ability to stabilize the Grignard reagent and facilitate clean reactions .
Major Products
The major products formed from reactions involving 2,3,5-trifluorobenzylmagnesium bromide include secondary and tertiary alcohols, depending on the electrophile used. For example, reacting with an aldehyde will yield a secondary alcohol, while reacting with a ketone will yield a tertiary alcohol .
Aplicaciones Científicas De Investigación
2,3,5-Trifluorobenzylmagnesium bromide is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5-trifluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluorobenzylmagnesium bromide
- 4-(Trifluoromethylthio)benzylmagnesium bromide
- 3-(4-Fluorobutoxy)phenylmagnesium bromide
Uniqueness
2,3,5-Trifluorobenzylmagnesium bromide is unique due to the presence of three fluorine atoms on the benzyl ring, which can significantly influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C7H4BrF3Mg |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
magnesium;1,2,5-trifluoro-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c1-4-2-5(8)3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
VBGFCHDJKAPCJH-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=CC(=C1F)F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


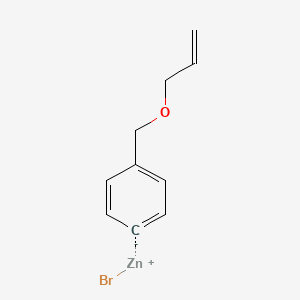
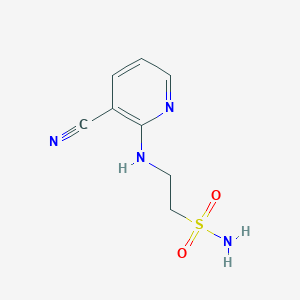
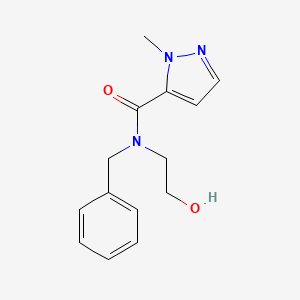
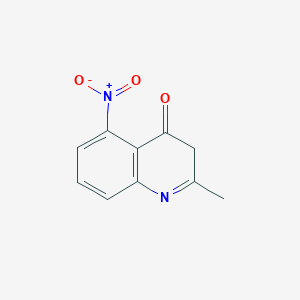
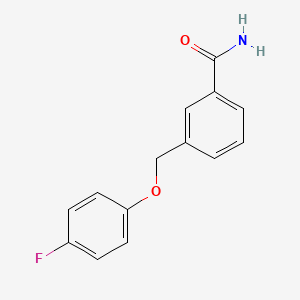
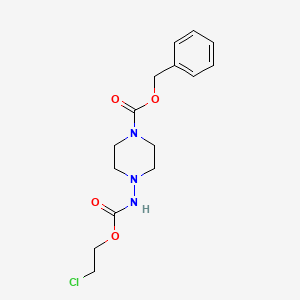
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)


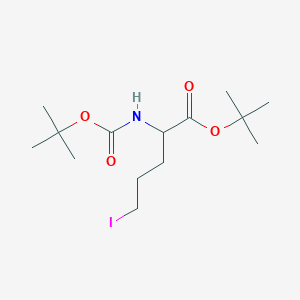
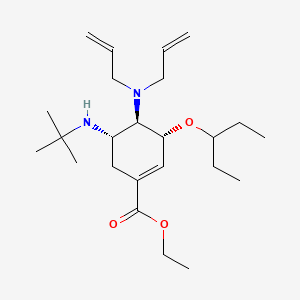
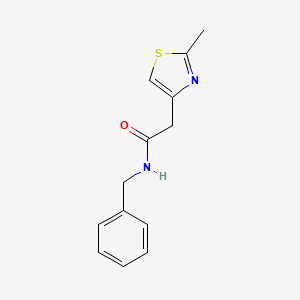
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

